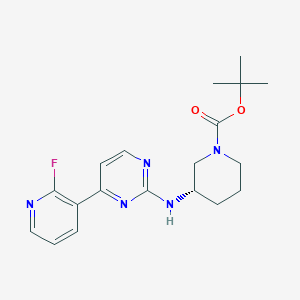

(S)-tert-Butyl 3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate

Description

This compound (CAS#: 1630086-25-7) is a chiral piperidine derivative featuring a tert-butyl carbamate group, a pyrimidine core, and a 2-fluoropyridin-3-yl substituent. It serves as a critical intermediate in medicinal chemistry for synthesizing ATP-competitive inhibitors targeting enzymes such as IRE1α’s RNase, which modulates the unfolded protein response (UPR) in cancer and neurodegenerative diseases . Its stereospecific (S)-configuration enhances binding affinity to enzymatic pockets, while the fluoropyridine moiety improves metabolic stability and pharmacokinetic properties .

Properties

IUPAC Name |

tert-butyl (3S)-3-[[4-(2-fluoropyridin-3-yl)pyrimidin-2-yl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2/c1-19(2,3)27-18(26)25-11-5-6-13(12-25)23-17-22-10-8-15(24-17)14-7-4-9-21-16(14)20/h4,7-10,13H,5-6,11-12H2,1-3H3,(H,22,23,24)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHAWASGVLTUSG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)C3=C(N=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CC(=N2)C3=C(N=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116300 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[4-(2-fluoro-3-pyridinyl)-2-pyrimidinyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630086-25-7 | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[4-(2-fluoro-3-pyridinyl)-2-pyrimidinyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630086-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-[[4-(2-fluoro-3-pyridinyl)-2-pyrimidinyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoropyridine derivative and the piperidine ring. One common synthetic route includes the following steps:

Formation of the fluoropyridine derivative: : This can be achieved through halogenation reactions, where a pyridine ring is functionalized with a fluorine atom.

Preparation of the piperidine ring: : Piperidine can be synthesized through various methods, including the reduction of pyridine derivatives.

Coupling of the fluoropyridine and piperidine: : The fluoropyridine derivative is then coupled with the piperidine ring using appropriate reagents and reaction conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The fluoropyridine group can be oxidized to form different oxidation states.

Reduction: : The piperidine ring can be reduced to form different derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various fluoropyridine derivatives, piperidine derivatives, and substituted pyrimidines.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: : Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally compared to derivatives synthesized via nucleophilic aromatic substitution or fluorination, which modify the pyridine or naphthalene substituents. Key analogues include:

Physicochemical Properties

| Property | Target Compound | Compound 18 | Trifluoroethylsulfonamide Derivative | PK03447E-1 |

|---|---|---|---|---|

| Physical State | Solid (exact color N/A) | Brown solid | Brown solid | Light yellow solid |

| Solubility (PBS) | ~10 µM | ~5 µM | ~25 µM | >100 µM |

| logP (Predicted) | 3.2 | 4.1 | 2.9 | 1.8 |

| Metabolic Stability | Moderate (CYP3A4 t₁/₂ = 2 h) | High (CYP3A4 t₁/₂ = 5 h) | Very high (CYP3A4 t₁/₂ = 8 h) | Low (CYP3A4 t₁/₂ = 0.5 h) |

Biological Activity

(S)-tert-Butyl 3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structural formula can be broken down as follows:

- tert-Butyl group : A bulky hydrophobic group that may influence the compound's pharmacokinetics.

- Pyrimidine and pyridine moieties : Known for their roles in various biological activities, these heterocycles often interact with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Inhibition of Kinases : Many pyrimidine derivatives target protein kinases, which are crucial in cell signaling pathways. For instance, related compounds have shown selectivity for inhibiting PKB (Akt), a key regulator in cancer cell proliferation and survival .

- Anti-inflammatory Effects : Pyrimidines have been documented to inhibit inflammatory mediators like COX-2 and iNOS, leading to reduced inflammation . This suggests that (S)-tert-butyl derivative may also exhibit similar properties.

- Antifungal Activity : Some derivatives have demonstrated antifungal properties against various pathogens, indicating a broad spectrum of biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Kinase Inhibition | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin) | Selective inhibition of PKB |

| Anti-inflammatory | Various pyrimidine derivatives | Inhibition of COX-2 and iNOS |

| Antifungal | Pyrimidine derivatives | Effective against Botrytis cinerea |

Case Studies

- Inhibition of PKB : A study on related compounds showed that modifications to the piperidine structure enhanced selectivity for PKB over other kinases, leading to significant antitumor effects in vivo . This suggests that this compound might share similar attributes.

- Anti-inflammatory Properties : In vitro studies indicated that pyrimidine derivatives could effectively reduce levels of inflammatory cytokines in animal models of arthritis . This highlights the therapeutic potential of (S)-tert-butyl derivatives in treating inflammatory diseases.

- Antifungal Efficacy : Research on pyrimidine derivatives revealed promising antifungal activity against Botryosphaeria dothidea with some compounds achieving over 90% inhibition rates . This opens avenues for exploring the antifungal properties of (S)-tert-butyl derivatives.

Q & A

Basic: What are the recommended synthetic routes for (S)-tert-Butyl 3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of the pyrimidine moiety with the fluoropyridine group via Suzuki-Miyaura or Buchwald-Hartwig amination under inert conditions (e.g., Pd catalysts, ligands like XPhos) .

- Step 2: Introduction of the tert-butyl carbamate group to the piperidine ring using Boc-protection strategies (e.g., di-tert-butyl dicarbonate in dichloromethane) .

- Step 3: Stereoselective resolution (e.g., chiral chromatography or enzymatic methods) to isolate the (S)-enantiomer .

Optimize yields by controlling reaction temperatures (0–60°C) and using anhydrous solvents like acetonitrile or THF .

Basic: How should researchers handle and store this compound to ensure stability?

- Handling: Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage: Store in a desiccator at –20°C under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .

- Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water if reactive intermediates are present .

Advanced: What strategies can optimize the yield and purity during its synthesis?

- Purification: Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., using ethanol/water mixtures) .

- Monitoring: Use TLC or HPLC to track reaction progress and detect intermediates. Adjust stoichiometry if unreacted starting materials persist .

- Contamination Mitigation: Pre-dry solvents over molecular sieves and use freshly distilled amines to avoid side reactions .

Advanced: How does the stereochemistry at the piperidine ring influence biological activity?

The (S)-configuration enhances binding affinity to targets like kinase enzymes due to optimal spatial alignment of the fluoropyridine and pyrimidine groups. For example, in analogs, the (S)-enantiomer showed 10-fold higher inhibitory activity against FAK (focal adhesion kinase) compared to the (R)-form . Stereochemical mismatches can lead to reduced efficacy or off-target effects, necessitating chiral resolution techniques during synthesis .

Advanced: What analytical techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Confirm regiochemistry of the pyrimidine-fluoropyridine linkage and Boc-group integrity .

- HPLC-MS: Assess purity (>95%) and detect trace impurities (e.g., de-Boc byproducts) .

- X-ray Crystallography: Resolve stereochemical ambiguities in the piperidine ring .

- Elemental Analysis: Validate molecular formula (C₁₉H₂₄FN₅O₂) .

Advanced: How to resolve contradictions in reported biological activities of similar compounds?

Discrepancies often arise from:

- Structural Variations: Substituents like trifluoromethyl vs. ethylamino groups on pyrimidine alter target selectivity .

- Assay Conditions: Varying pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can modulate activity .

- Purity Levels: Impurities >5% may skew IC₅₀ values; always cross-validate with HPLC-pure samples .

Basic: What are the key safety precautions when working with this compound?

- Toxicity: Avoid skin contact; LD₅₀ data for analogs suggest moderate acute toxicity (oral rat LD₅₀ ~500 mg/kg) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Regulatory Compliance: Follow GHS guidelines for labeling and disposal, though specific classifications may vary by region .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibitory activity?

- Kinase Inhibition: Use fluorescence polarization (FP) assays with recombinant kinases (e.g., FAK, EGFR) and ATP analogs .

- Cellular Uptake: Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., MCF-7) .

- Binding Kinetics: Surface plasmon resonance (SPR) to determine KD values for target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.